molecular formula C14H14FN3OS B4234894 6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone

6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone

Cat. No.: B4234894
M. Wt: 291.35 g/mol
InChI Key: DOVWSGHLSYSXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone, also known as A-769662, is a small molecule compound that has been widely studied for its potential therapeutic applications in metabolic disorders such as diabetes and obesity.

Mechanism of Action

6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone activates AMPK by binding to the AMPK β subunit, leading to conformational changes that result in increased phosphorylation of the AMPK α subunit. This activation of AMPK leads to increased glucose uptake and fatty acid oxidation, which can help improve insulin sensitivity and reduce adiposity. This compound has also been shown to inhibit de novo lipogenesis and promote mitochondrial biogenesis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to reduce adiposity and improve lipid metabolism. This compound has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and liver. It has also been shown to improve mitochondrial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and has good solubility in water and organic solvents. It has been extensively studied in animal models of diabetes and obesity, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has been shown to have off-target effects on other kinases and can lead to toxicity at high concentrations.

Future Directions

There are several future directions for the study of 6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone. One area of research is the development of more potent and selective AMPK activators that have fewer off-target effects. Another area of research is the investigation of the effects of this compound on other metabolic pathways, such as gluconeogenesis and glycogen synthesis. Additionally, the therapeutic potential of this compound for other diseases, such as cancer and neurodegenerative disorders, could be explored.

Scientific Research Applications

6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications in metabolic disorders such as diabetes and obesity. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation, which can help improve insulin sensitivity and reduce adiposity. This compound has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity.

Properties

IUPAC Name

6-amino-1-(4-fluorophenyl)-2-(2-methylprop-2-enylsulfanyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3OS/c1-9(2)8-20-14-17-13(19)7-12(16)18(14)11-5-3-10(15)4-6-11/h3-7H,1,8,16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVWSGHLSYSXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC(=O)C=C(N1C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone
Reactant of Route 2
Reactant of Route 2
6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone
Reactant of Route 3
Reactant of Route 3
6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone
Reactant of Route 4
Reactant of Route 4
6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone
Reactant of Route 5
Reactant of Route 5
6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone
Reactant of Route 6
6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.